molecular formula C6H10ClNO3 B6316935 (R)-Methyl 2-(2-chloroacetamido) propanoate (ClAc-D-Ala-OMe) CAS No. 153842-01-4

(R)-Methyl 2-(2-chloroacetamido) propanoate (ClAc-D-Ala-OMe)

Cat. No. B6316935
CAS RN: 153842-01-4
M. Wt: 179.60 g/mol
InChI Key: JWNMQNKURMACSS-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Methyl 2-(2-chloroacetamido) propanoate (ClAc-D-Ala-OMe) is a synthetic molecule that has been used in various scientific research applications. It is an important tool for studying the biochemical and physiological effects of various compounds. ClAc-D-Ala-OMe is also known as Methyl 2-Chloroacetamido-3-oxopropanoate, and it is a derivative of D-alanine. This molecule is a chiral building block that can be used in the synthesis of various compounds. It has been used in the synthesis of peptides, peptidomimetics, and other compounds.

Scientific Research Applications

    Benzodiazepin-2-one Synthesis

    • Research Application : Researchers have explored the microwave-assisted synthesis of medically important benzodiazepin-2-ones using hexamine and ammonium chloride. This method yields the desired products with excellent yields (~90%) within minutes of focused microwave irradiation, without the need for a catalyst. The energy-efficient approach saves both time and resources .

Mechanism of Action

Target of Action

It’s known that 2-chloroacetamide, a related compound, has been used as a herbicide and biocide in agriculture, glues, paints, and coatings . It’s also known to inhibit very-long-chain fatty acid elongase .

Mode of Action

It’s known that 2-chloroacetamide inhibits very-long-chain fatty acid elongase , which suggests that ®-Methyl 2-(2-chloroacetamido)propanoate might interact with similar targets and cause changes in the biochemical processes involving these targets.

Biochemical Pathways

The inhibition of very-long-chain fatty acid elongase by 2-chloroacetamide suggests that ®-Methyl 2-(2-chloroacetamido)propanoate might affect the synthesis of very-long-chain fatty acids, which are crucial components of various lipids and play essential roles in numerous biological functions.

Pharmacokinetics

The pharmacokinetics of related compounds, such as nitrazepam, have been studied . These studies might provide some insights into the potential ADME properties of ®-Methyl 2-(2-chloroacetamido)propanoate.

Result of Action

The inhibition of very-long-chain fatty acid elongase by 2-chloroacetamide suggests that ®-Methyl 2-(2-chloroacetamido)propanoate might cause changes in the synthesis of very-long-chain fatty acids, affecting various biological functions.

Action Environment

It’s known that 2-chloroacetamide is used as a herbicide and biocide in various environments, including agriculture, glues, paints, and coatings , suggesting that ®-Methyl 2-(2-chloroacetamido)propanoate might also be influenced by various environmental factors.

properties

IUPAC Name

methyl (2R)-2-[(2-chloroacetyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3/c1-4(6(10)11-2)8-5(9)3-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNMQNKURMACSS-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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